![molecular formula C22H29BrO2 B14439227 4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol CAS No. 78435-22-0](/img/structure/B14439227.png)
4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-[(10-Bromodecyl)oxy][1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C22H29BrO2 It is a derivative of biphenyl, where a bromodecyl group is attached via an ether linkage to one of the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(10-Bromodecyl)oxy][1,1’-biphenyl]-4-ol typically involves the reaction of 4-hydroxybiphenyl with 10-bromodecanol in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4’-[(10-Bromodecyl)oxy][1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, or other substituted derivatives.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include dehalogenated or deoxygenated derivatives.
科学研究应用
4’-[(10-Bromodecyl)oxy][1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
作用机制
The mechanism of action of 4’-[(10-Bromodecyl)oxy][1,1’-biphenyl]-4-ol depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The bromodecyl group can facilitate membrane penetration, while the biphenyl moiety can interact with hydrophobic regions of proteins or lipids .
相似化合物的比较
Similar Compounds
- 4-[(10-Bromodecyl)oxy]benzaldehyde
- 1,4-Bis[(10-bromodecyl)oxy]benzene
- 2’-[(4-Bromobenzoyl)oxy][1,1’-biphenyl]-2-yl 4-bromobenzoate
Uniqueness
4’-[(10-Bromodecyl)oxy][1,1’-biphenyl]-4-ol is unique due to its specific structural features, such as the combination of a bromodecyl group and a biphenyl core. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
属性
CAS 编号 |
78435-22-0 |
|---|---|
分子式 |
C22H29BrO2 |
分子量 |
405.4 g/mol |
IUPAC 名称 |
4-[4-(10-bromodecoxy)phenyl]phenol |
InChI |
InChI=1S/C22H29BrO2/c23-17-7-5-3-1-2-4-6-8-18-25-22-15-11-20(12-16-22)19-9-13-21(24)14-10-19/h9-16,24H,1-8,17-18H2 |
InChI 键 |
QGHHWIFVOHOGOH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCCCCCBr)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


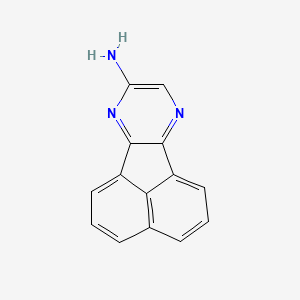
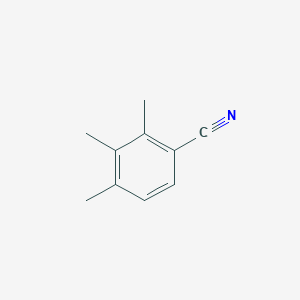
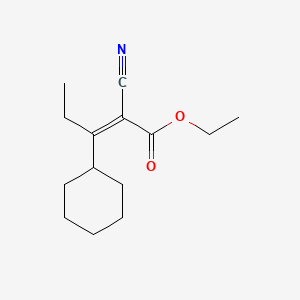
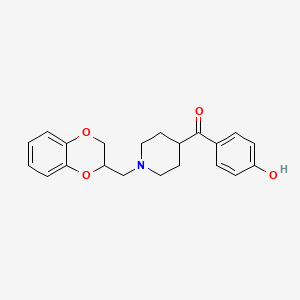

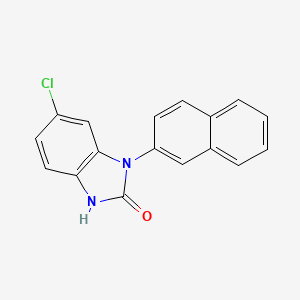
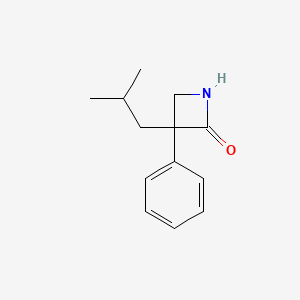
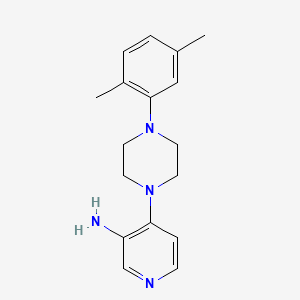
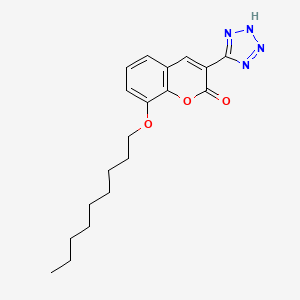
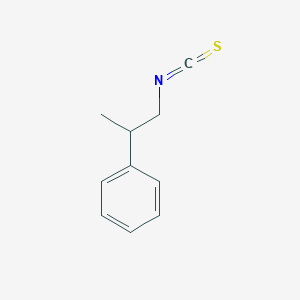
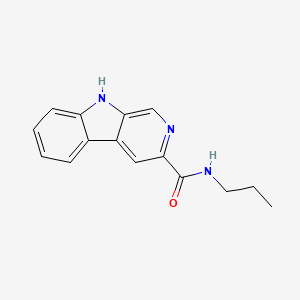
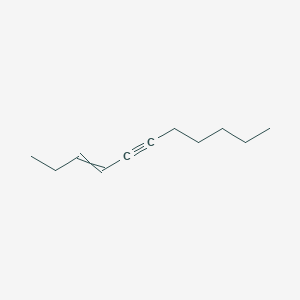
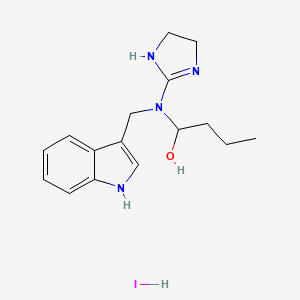
![1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt](/img/structure/B14439225.png)
